Alogliptin - 850649-61-5

Alogliptin

Catalog Number: EVT-258348
CAS Number: 850649-61-5
Molecular Formula: C18H21N5O2
Molecular Weight: 339.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Alogliptin is a synthetically derived compound classified as a dipeptidyl peptidase-4 (DPP-4) inhibitor. [, , ] In scientific research, Alogliptin is primarily utilized for its ability to inhibit the DPP-4 enzyme, which plays a critical role in glucose metabolism. [, , , , , , , , , , , , ] This inhibition leads to increased levels of incretin hormones, such as glucagon-like peptide-1 (GLP-1), contributing to improved glucose homeostasis. [, , , , , , ]

Future Directions
  • Further elucidating the molecular mechanisms underlying its effects beyond glucose control, particularly in areas like cardiovascular protection, renal protection, and potential anti-inflammatory effects. [, , , , , , , , ]
  • Investigating its long-term effects on pancreatic beta-cell function and survival in the context of diabetes progression. [, , ]
  • Exploring its potential application in combination therapies with other antidiabetic agents or novel therapeutic targets. [, , , , , , ]
  • Developing innovative drug delivery strategies to enhance its therapeutic efficacy and patient compliance. []

Sitagliptin

  • Compound Description: Sitagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor, working by increasing the levels of incretin hormones like glucagon-like peptide-1 (GLP-1). These hormones regulate blood sugar levels by stimulating insulin release and suppressing glucagon secretion. [] It was the first gliptin approved by the FDA in 2006. []
  • Relevance: Like Alogliptin, it belongs to the gliptin class of drugs and functions as a DPP-4 inhibitor. [, ] Studies comparing the two drugs have been conducted, examining their effectiveness in managing type 2 diabetes. [, ]

Vildagliptin

  • Compound Description: Vildagliptin is another member of the DPP-4 inhibitor drug class used for treating type 2 diabetes. [, ]
  • Relevance: Structurally similar to Alogliptin, Vildagliptin also acts as a DPP-4 inhibitor and shares its therapeutic application for type 2 diabetes management. [, ] Research has investigated the comparative effects of switching between Vildagliptin and Alogliptin in patients with type 2 diabetes. [] One study suggested that Vildagliptin might have a higher risk of inducing angioedema than Alogliptin due to its greater inhibition of DPP-4. []

Saxagliptin

  • Compound Description: Saxagliptin is a DPP-4 inhibitor used for glycemic control in type 2 diabetes, often in conjunction with other medications like metformin. [, ]

Linagliptin

  • Compound Description: Linagliptin is a DPP-4 inhibitor employed in managing type 2 diabetes. It works by increasing incretin levels, thereby improving glycemic control. []
  • Relevance: Similar to Alogliptin, Linagliptin belongs to the DPP-4 inhibitor class of drugs and serves as a treatment option for type 2 diabetes. []

Metformin Hydrochloride

  • Compound Description: Metformin Hydrochloride is a widely used first-line medication for managing type 2 diabetes. It works primarily by reducing hepatic glucose production and improving insulin sensitivity. [, ]
  • Relevance: Metformin is often used alongside DPP-4 inhibitors, including Alogliptin, in combination therapies for type 2 diabetes. [, ] Numerous studies have explored the efficacy and safety of combining Alogliptin and Metformin for better glycemic management. [, , , ] Additionally, investigations have focused on the pharmacokinetic interactions between these two drugs, concluding that they can be co-administered without dose adjustments. []

Cimetidine

  • Compound Description: Cimetidine is a histamine H2-receptor antagonist primarily prescribed to treat peptic ulcers by reducing stomach acid production. []
  • Relevance: Studies have investigated the potential for pharmacokinetic interactions between Cimetidine and Alogliptin. [] It was found that Alogliptin can be administered with Cimetidine without requiring dose adjustments. []

Pioglitazone

  • Compound Description: Pioglitazone belongs to the thiazolidinedione class of drugs used to treat type 2 diabetes. It functions by increasing insulin sensitivity in the liver, muscles, and adipose tissue. [, ]
  • Relevance: Pioglitazone is often combined with DPP-4 inhibitors like Alogliptin to achieve better glycemic control in patients with type 2 diabetes. [] Studies have explored the efficacy and safety of Alogliptin and Pioglitazone co-administration. [, ] Research has indicated potential additive effects of this combination on glucose tolerance and insulin secretion. []

Voglibose

  • Compound Description: Voglibose is an alpha-glucosidase inhibitor used to treat type 2 diabetes. It slows down the digestion of carbohydrates in the small intestine, thus controlling postprandial glucose levels. []
  • Relevance: Comparative studies have been conducted in drug-naïve Japanese patients with type 2 diabetes to evaluate the efficacy and safety of Alogliptin against Voglibose. [] Results showed Alogliptin demonstrated superior glycemic control and a better safety profile compared to Voglibose. []

Lansoprazole

  • Compound Description: Lansoprazole belongs to the proton pump inhibitor (PPI) class of drugs used to reduce stomach acid production, primarily prescribed for treating peptic ulcers and gastroesophageal reflux disease (GERD). []
  • Relevance: Research has explored the combined effect of Lansoprazole and Alogliptin on glycemic control in patients with type 2 diabetes. [, ] While the combination showed no significant difference in glycemic control compared to Alogliptin monotherapy, it did elevate serum gastrin levels. []

Exendin (9–39)

  • Compound Description: Exendin (9–39) is a GLP-1 receptor antagonist. It is used in research to block the effects of GLP-1 and investigate the mechanisms of GLP-1-mediated effects. []
  • Relevance: In a study investigating the cardioprotective effects of Alogliptin against ischemia-reperfusion injury, Exendin (9–39) was used to block the GLP-1 receptor. [] The results showed that Alogliptin's protective effect was partially blocked by Exendin (9–39), indicating that Alogliptin's cardioprotective mechanism involves both GLP-1 receptor-dependent and -independent pathways. []

L-NAME

  • Compound Description: L-NAME (NG-Nitro-L-arginine methyl ester) is a nitric oxide synthase inhibitor. It is often used in research to inhibit the production of nitric oxide (NO) and study its various physiological roles. []
  • Relevance: L-NAME was employed in a study to explore the role of NO in the cardioprotective effects of Alogliptin against ischemia-reperfusion injury. [] The study revealed that L-NAME completely blocked the protective effect of Alogliptin, suggesting that Alogliptin's cardioprotective mechanism involves NO production. []
Source and Classification

Alogliptin is synthesized from various chemical precursors and belongs to the class of small molecules. It functions by inhibiting the enzyme dipeptidyl peptidase-4, which plays a critical role in glucose metabolism. Its chemical structure allows it to be administered orally and predominantly exists as the R-enantiomer, ensuring minimal chiral conversion in vivo .

Synthesis Analysis

The synthesis of alogliptin involves several steps utilizing different chemical reactions. A common method starts with 6-chlorouracil reacting with α-bromo-o-tolunitrile in the presence of a strong base like sodium hydride. This intermediate is then reacted with (R)-3-aminopiperidine dihydrochloride in isopropanol and water, followed by treatment with potassium carbonate to yield alogliptin hydrochloride. The final step typically involves converting this hydrochloride into the benzoate salt form by reacting it with benzoic acid .

Key Steps in Synthesis

  1. Formation of Intermediate: Reaction of 6-chlorouracil with α-bromo-o-tolunitrile.
  2. Amine Coupling: Reaction with (R)-3-aminopiperidine dihydrochloride.
  3. Salt Formation: Conversion to alogliptin benzoate through treatment with benzoic acid.
Molecular Structure Analysis

The molecular formula of alogliptin is C17H21ClN4O2, and its structure features a pyrimidine ring connected to a piperidine moiety. The compound includes a chlorinated aromatic system and exhibits specific stereochemistry that contributes to its biological activity.

Structural Characteristics

  • Molecular Weight: Approximately 336.83 g/mol.
  • Stereochemistry: Predominantly exists as the R-enantiomer.
  • Functional Groups: Contains amine, carbonyl, and aromatic groups that are crucial for its interaction with biological targets.
Chemical Reactions Analysis

Alogliptin undergoes various chemical reactions during its synthesis and metabolism. Key reactions include:

  • Alkylation: Involves introducing alkyl groups to form key intermediates.
  • Formation of Salts: Alogliptin can form various salts, notably the benzoate salt, which enhances its solubility and bioavailability.
  • Metabolism: In vivo, alogliptin is minimally metabolized but can produce minor metabolites such as N-demethylated alogliptin, which retains some Dipeptidyl Peptidase-4 inhibitory activity .
Mechanism of Action

Alogliptin exerts its therapeutic effects primarily through the inhibition of dipeptidyl peptidase-4. This enzyme typically degrades incretin hormones like glucagon-like peptide 1 and glucose-dependent insulinotropic polypeptide, which are vital for insulin secretion in response to meals.

Mechanistic Pathway

  1. Inhibition of Dipeptidyl Peptidase-4: Leads to increased levels of active incretins.
  2. Enhanced Insulin Secretion: Stimulates pancreatic beta cells to secrete insulin in a glucose-dependent manner.
  3. Reduction in Glucagon Levels: Suppresses glucagon secretion from alpha cells, contributing to lower blood sugar levels.
Physical and Chemical Properties Analysis

Alogliptin exhibits several notable physical and chemical properties:

Key Properties

PropertyValue
Molecular Weight336.83 g/mol
Melting PointNot extensively reported
LogP (octanol-water)Approximately 1.7
Half-LifeApproximately 21 hours
Bioavailability~100%
Applications

Alogliptin is primarily used in clinical settings for managing type 2 diabetes mellitus. Its role as a Dipeptidyl Peptidase-4 inhibitor makes it a valuable option for patients who require glycemic control alongside lifestyle modifications such as diet and exercise.

Clinical Applications

  • Type 2 Diabetes Management: Used alone or in combination with other antidiabetic medications like metformin or pioglitazone.
  • Cardiovascular Safety: Clinical trials have demonstrated that alogliptin does not significantly increase the risk of heart failure or cardiovascular events compared to placebo .

Properties

CAS Number

850649-61-5

Product Name

Alogliptin

IUPAC Name

2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]benzonitrile

Molecular Formula

C18H21N5O2

Molecular Weight

339.4 g/mol

InChI

InChI=1S/C18H21N5O2/c1-21-17(24)9-16(22-8-4-7-15(20)12-22)23(18(21)25)11-14-6-3-2-5-13(14)10-19/h2-3,5-6,9,15H,4,7-8,11-12,20H2,1H3/t15-/m1/s1

InChI Key

ZSBOMTDTBDDKMP-OAHLLOKOSA-N

SMILES

CN1C(=O)C=C(N(C1=O)CC2=CC=CC=C2C#N)N3CCCC(C3)N

Solubility

Sparingly soluble

Synonyms

2-((6-((3R)-3-aminopiperidin-1-yl)-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl) benzonitrile
alogliptin
nesina
SYR 322
SYR-322
SYR322

Canonical SMILES

CN1C(=O)C=C(N(C1=O)CC2=CC=CC=C2C#N)N3CCCC(C3)N

Isomeric SMILES

CN1C(=O)C=C(N(C1=O)CC2=CC=CC=C2C#N)N3CCC[C@H](C3)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.